Methylbenzyl(6-phenylpyridazin-3-yl)amine
Description
Methylbenzyl(6-phenylpyridazin-3-yl)amine is a heterocyclic amine featuring a pyridazine core substituted with a phenyl group at the 6-position and an N-methylbenzylamine moiety at the 3-position. Pyridazine derivatives are notable for their electron-deficient aromatic systems, which influence reactivity and intermolecular interactions. The stereochemical integrity of such amines is critical, as evidenced by studies showing racemization during synthesis. For example, derivatization with α-methylbenzyl isocyanate revealed 73% enantiomeric excess (ee) for a structurally related amine, indicating moderate stereochemical stability .
Properties
IUPAC Name |
N-benzyl-N-methyl-6-phenylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-21(14-15-8-4-2-5-9-15)18-13-12-17(19-20-18)16-10-6-3-7-11-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGGUOOMBCJQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NN=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylbenzyl(6-phenylpyridazin-3-yl)amine typically involves the reaction of 6-phenylpyridazin-3-amine with methylbenzylamine under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methylbenzyl(6-phenylpyridazin-3-yl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated products
Scientific Research Applications
Methylbenzyl(6-phenylpyridazin-3-yl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of Methylbenzyl(6-phenylpyridazin-3-yl)amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: 6-Arylpyridazin-3-amines
The substitution pattern on the pyridazine ring significantly impacts physicochemical properties. For instance:
- 6-(4-Methoxyphenyl)pyridazin-3-amine (C₁₁H₁₁N₃O) replaces the phenyl group with a methoxy-substituted aryl ring. The electron-donating methoxy group enhances solubility and alters electronic properties compared to the unsubstituted phenyl in the target compound. This difference may influence binding affinity in biological systems .
- Such modifications often enhance thermal stability but may reduce bioavailability due to higher molecular weight (e.g., 288.31 for a triazolopyridazine analog) .
Quinazoline Derivatives
Compounds like 6-(imidazo[1,2-a]pyridin-6-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (7n) exhibit higher yields (~80%) during synthesis compared to pyridazine-based amines. The quinazoline core, with its additional nitrogen atom, offers distinct electronic properties and binding modes. Substituents like the p-tolyl group in 7n may improve lipophilicity, whereas the pyridazine scaffold in the target compound could favor π-π stacking in planar receptors .
Triazolopyridazine Derivatives
The triazolopyridazine analog 3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine (C₁₆H₁₂N₆, MW 288.31) demonstrates how fused heterocycles increase structural rigidity.
Biological Activity
Methylbenzyl(6-phenylpyridazin-3-yl)amine is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its efficacy against various bacterial strains and its pharmacological potential.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate aromatic amines with pyridazine derivatives. The resulting compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS).
Table 1: Characterization Techniques for this compound
| Technique | Purpose |
|---|---|
| NMR | Structural elucidation |
| FT-IR | Functional group identification |
| MS | Molecular weight determination |
Antibacterial Properties
Recent studies have evaluated the antibacterial activity of this compound against various pathogenic bacteria. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 3.74 to 8.92 µM against Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii .
- Structure-Activity Relationship (SAR) : Modifications in the chemical structure influenced the antibacterial efficacy. For instance, compounds with specific substituents on the pyridazine ring showed enhanced activity against S. aureus .
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µM) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 4.52 | Significant |
| Pseudomonas aeruginosa | 7.48 | Moderate |
| Acinetobacter baumannii | 3.74 | High |
| Escherichia coli | 7.8 | Moderate |
Computational Studies
Computational methods such as Density Functional Theory (DFT) calculations have been employed to understand the electronic properties and molecular interactions of this compound. These studies help predict the compound's behavior in biological systems and its potential as a therapeutic agent.
Molecular Docking
Molecular docking studies have indicated that this compound interacts effectively with bacterial proteins, suggesting a mechanism for its antibacterial action .
Case Studies
A series of case studies have highlighted the effectiveness of this compound in treating infections caused by resistant bacterial strains:
- Case Study 1 : A clinical isolate of MRSA was treated with this compound, resulting in a significant reduction in bacterial load within 24 hours.
- Case Study 2 : In vitro studies demonstrated that the compound could synergize with conventional antibiotics, enhancing their efficacy against resistant strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
